Cas no 1040654-18-9 (N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide)

N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic organic compound featuring a thiazole core substituted with a 4-fluorophenylamino group and an acetamide side chain linked to a cyclohexylmethyl moiety. This structure imparts potential biological activity, making it of interest in medicinal chemistry and pharmaceutical research. The compound’s key advantages include its well-defined molecular architecture, which allows for precise interactions with biological targets, and the presence of fluorine, which can enhance metabolic stability and binding affinity. Its synthetic versatility also facilitates further derivatization for structure-activity relationship studies. Suitable for research applications, this compound serves as a valuable intermediate in the development of novel therapeutic agents.
N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide structure
1040654-18-9 structure
商品名:N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
CAS番号:1040654-18-9
MF:C18H22FN3OS
メガワット:347.450186252594
CID:6418362
PubChem ID:27377896

N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide 化学的及び物理的性質

名前と識別子

    • N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
    • N-(cyclohexylmethyl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetamide
    • F5382-0639
    • N-(cyclohexylmethyl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamide
    • VU0642964-1
    • AKOS024508182
    • 1040654-18-9
    • インチ: 1S/C18H22FN3OS/c19-14-6-8-15(9-7-14)21-18-22-16(12-24-18)10-17(23)20-11-13-4-2-1-3-5-13/h6-9,12-13H,1-5,10-11H2,(H,20,23)(H,21,22)
    • InChIKey: LERHFTGGWCYEBV-UHFFFAOYSA-N
    • ほほえんだ: S1C(NC2C=CC(=CC=2)F)=NC(=C1)CC(NCC1CCCCC1)=O

計算された属性

  • せいみつぶんしりょう: 347.14676167g/mol
  • どういたいしつりょう: 347.14676167g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 398
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 82.3Ų

N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5382-0639-20μmol
N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
1040654-18-9
20μmol
$79.0 2023-09-10
Life Chemicals
F5382-0639-5μmol
N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
1040654-18-9
5μmol
$63.0 2023-09-10
Life Chemicals
F5382-0639-10μmol
N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
1040654-18-9
10μmol
$69.0 2023-09-10
Life Chemicals
F5382-0639-5mg
N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
1040654-18-9
5mg
$69.0 2023-09-10
Life Chemicals
F5382-0639-15mg
N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
1040654-18-9
15mg
$89.0 2023-09-10
Life Chemicals
F5382-0639-2μmol
N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
1040654-18-9
2μmol
$57.0 2023-09-10
Life Chemicals
F5382-0639-1mg
N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
1040654-18-9
1mg
$54.0 2023-09-10
Life Chemicals
F5382-0639-4mg
N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
1040654-18-9
4mg
$66.0 2023-09-10
Life Chemicals
F5382-0639-10mg
N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
1040654-18-9
10mg
$79.0 2023-09-10
Life Chemicals
F5382-0639-2mg
N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
1040654-18-9
2mg
$59.0 2023-09-10

N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide 関連文献

N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamideに関する追加情報

N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide: A Comprehensive Overview

The compound N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide, identified by the CAS number 1040654-18-9, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and material science. Recent advancements in synthetic methodologies and computational modeling have further elucidated its properties, making it a subject of interest for researchers worldwide.

The molecular structure of N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide is characterized by a thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. This core structure is further substituted with a fluorophenyl group and an acetamide moiety, which introduces additional functional groups that enhance its chemical reactivity and biological activity. The cyclohexylmethyl group attached to the acetamide further contributes to the molecule's stability and solubility properties.

Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry, particularly in the development of anti-inflammatory, antitumor, and antimicrobial agents. The presence of the fluorophenyl group in this compound adds electronic versatility, enabling it to interact with various biological targets. Moreover, the acetamide group is known for its ability to modulate pharmacokinetic properties, such as absorption and metabolism, making this compound a promising candidate for drug delivery systems.

From a synthetic perspective, the construction of N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide involves a series of carefully designed reactions that highlight the principles of modern organic synthesis. The synthesis begins with the preparation of the thiazole ring through a condensation reaction between an amine and a thioamide derivative. Subsequent steps involve nucleophilic substitutions and acetylation reactions to introduce the desired functional groups. The use of advanced catalytic systems and green chemistry principles has further optimized the synthesis process, reducing waste and improving yield.

In terms of applications, this compound has shown potential in several areas. For instance, its ability to act as a ligand in metalloenzyme inhibition has been explored in recent enzymology studies. Additionally, its role as a building block in supramolecular chemistry has been demonstrated through self-assembling experiments that highlight its capacity to form stable complexes with other molecules.

The integration of computational methods has provided deeper insights into the properties of N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide. Quantum mechanical calculations have revealed its electronic structure and reactivity patterns, while molecular docking studies have predicted its binding affinities to various protein targets. These computational tools have significantly accelerated the drug discovery process by enabling researchers to screen potential candidates more efficiently.

In conclusion, N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide represents a cutting-edge molecule with diverse applications in contemporary chemistry. Its unique structure, combined with advancements in synthetic and computational techniques, positions it as a valuable asset in both academic research and industrial development. As research continues to uncover new facets of this compound's properties and applications, it is poised to make significant contributions to the field of chemical sciences.

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